[(4R,5S)-4,5-Bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-2-imidazoline-1-yl](4-(2-hydroxyethyl)piperazino) ketone
Overview
Description
NUTLIN-2 is a small-molecule inhibitor that targets the interaction between the mouse double minute 2 homolog (MDM2) and the tumor suppressor protein p53NUTLIN-2 is particularly significant in cancer research due to its ability to reactivate p53, a protein that plays a crucial role in regulating the cell cycle and inducing apoptosis in response to cellular stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NUTLIN-2 involves multiple steps, starting with the preparation of the imidazoline core. The key steps include the formation of the imidazoline ring and the introduction of various substituents to enhance its binding affinity to MDM2. The synthetic route typically involves:
Formation of the Imidazoline Ring: This is achieved through the reaction of an aldehyde with an amine in the presence of an acid catalyst.
Introduction of Substituents: Various substituents, such as chlorophenyl and isopropoxy groups, are introduced to enhance the binding affinity to MDM2.
Industrial Production Methods
While specific industrial production methods for NUTLIN-2 are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
NUTLIN-2 primarily undergoes substitution reactions due to the presence of reactive functional groups. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Oxidation: NUTLIN-2 can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of NUTLIN-2 with modified functional groups, which can exhibit different binding affinities and pharmacological activities .
Scientific Research Applications
NUTLIN-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
NUTLIN-2 exerts its effects by binding to the p53-binding pocket of MDM2, thereby preventing the interaction between MDM2 and p53. This disruption stabilizes p53, allowing it to accumulate and activate its downstream target genes involved in cell cycle arrest and apoptosis. The molecular targets and pathways involved include:
p53 Activation: NUTLIN-2 stabilizes p53 by preventing its ubiquitination and degradation by MDM2.
Cell Cycle Arrest: Activated p53 induces the expression of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest.
Apoptosis: p53 activation also leads to the induction of pro-apoptotic genes such as BAX and PUMA, promoting apoptosis in cancer cells .Comparison with Similar Compounds
NUTLIN-2 is part of a family of compounds known as Nutlins, which include NUTLIN-1 and NUTLIN-3. These compounds share a similar mechanism of action but differ in their binding affinities and pharmacological properties.
NUTLIN-1: Similar to NUTLIN-2 but with lower binding affinity to MDM2.
NUTLIN-3: The most potent of the Nutlins, with higher binding affinity and better pharmacokinetic properties.
Other Similar Compounds: Other small-molecule inhibitors of the p53-MDM2 interaction include RG7112 and RG7388 (Idasanutlin), which have been developed for clinical use.
NUTLIN-2 stands out due to its balance of potency and selectivity, making it a valuable tool in both research and potential therapeutic applications.
Properties
CAS No. |
548472-76-0 |
---|---|
Molecular Formula |
C31H34Br2N4O4 |
Molecular Weight |
686.4 g/mol |
IUPAC Name |
[(4R,5S)-4,5-bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C31H34Br2N4O4/c1-3-41-27-20-25(40-2)12-13-26(27)30-34-28(21-4-8-23(32)9-5-21)29(22-6-10-24(33)11-7-22)37(30)31(39)36-16-14-35(15-17-36)18-19-38/h4-13,20,28-29,38H,3,14-19H2,1-2H3/t28-,29+/m1/s1 |
InChI Key |
PVRYEWOXWGDQHA-WDYNHAJCSA-N |
SMILES |
CCOC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(CC3)CCO)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(CC3)CCO)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(CC3)CCO)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nutlin-2; Nutlin 2; Nutlin2; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.